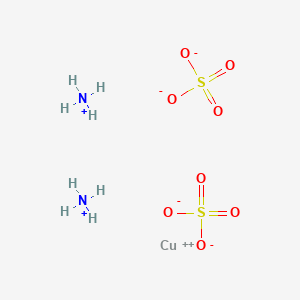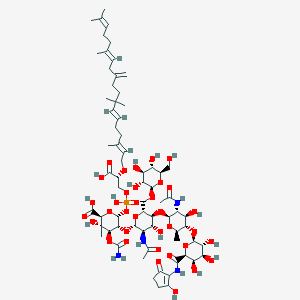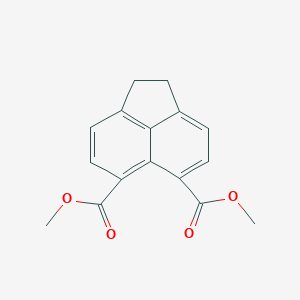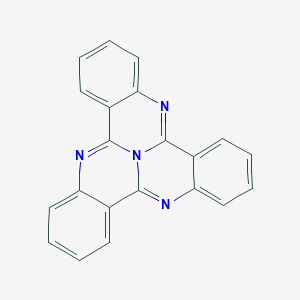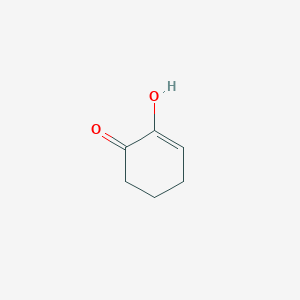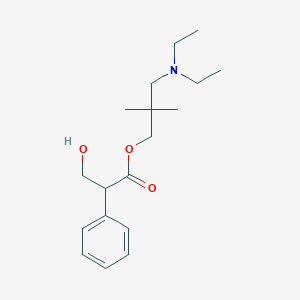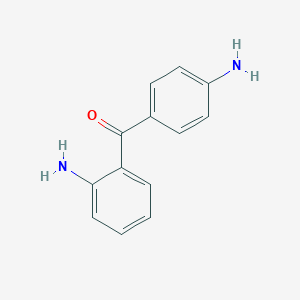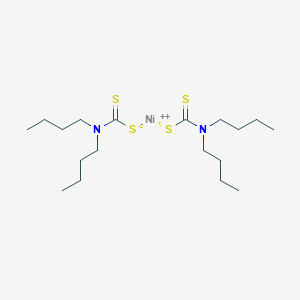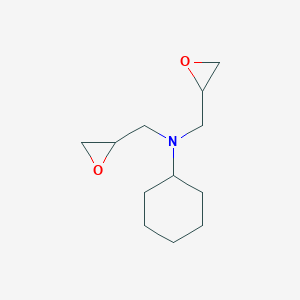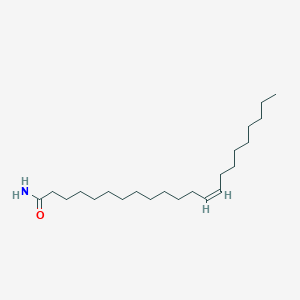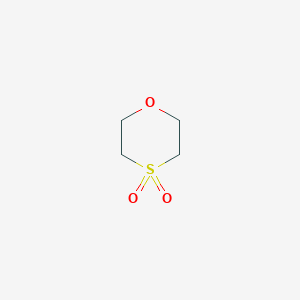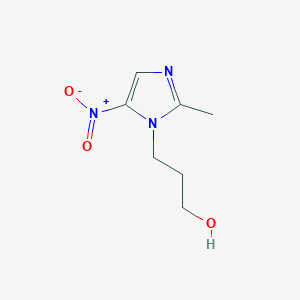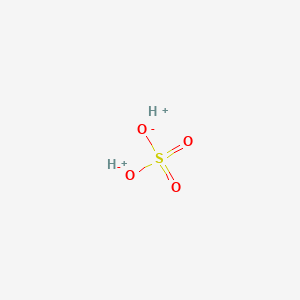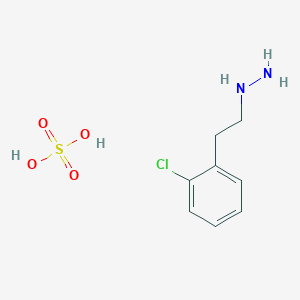
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) drug that is used to treat depression. It was first synthesized in 1948 by a group of chemists led by Dr. Nathan Kline. Since then, it has been extensively studied and used to treat various mental health conditions.
Mécanisme D'action
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate works by irreversibly inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Effets Biochimiques Et Physiologiques
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for researchers studying the effects of monoamine oxidase inhibition on neurotransmitter levels and behavior. However, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate also has a number of limitations. It is a potent inhibitor of monoamine oxidase, which can lead to potentially dangerous interactions with other drugs or foods that contain tyramine. Additionally, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is not selective for any particular monoamine oxidase subtype, which can make it difficult to study the specific effects of each subtype.
Orientations Futures
There are a number of future directions for research on o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate. One area of interest is in understanding the specific effects of monoamine oxidase inhibition on different neurotransmitter systems. Another area of interest is in developing more selective monoamine oxidase inhibitors that target specific subtypes of the enzyme. Additionally, there is interest in developing new drugs that target other enzymes or receptors involved in neurotransmitter metabolism and signaling.
Méthodes De Synthèse
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate is synthesized by the reaction of 2-chloroethylhydrazine with benzyl cyanide. The resulting product is then treated with sulfuric acid to form the dihydrogen sulfate salt. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
O-Chloro-beta-phenylethylhydrazine dihydrogen sulphate has been extensively studied for its therapeutic effects on depression, anxiety, and other mental health conditions. It works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.
Propriétés
Numéro CAS |
155-00-0 |
|---|---|
Nom du produit |
o-Chloro-beta-phenylethylhydrazine dihydrogen sulphate |
Formule moléculaire |
C8H13ClN2O4S |
Poids moléculaire |
268.72 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)ethylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H11ClN2.H2O4S/c9-8-4-2-1-3-7(8)5-6-11-10;1-5(2,3)4/h1-4,11H,5-6,10H2;(H2,1,2,3,4) |
Clé InChI |
CZWGTSMWFKTQAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)CCNN)Cl.OS(=O)(=O)O |
Synonymes |
WL-27 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



